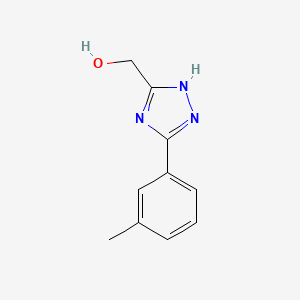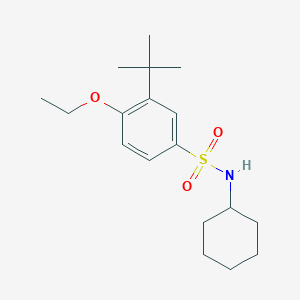![molecular formula C23H13Cl2FN2O5 B12126962 [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12126962.png)
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the carbamoyl and dioxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and high-throughput screening can optimize the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions, typically involving reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of functional groups and potential applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H13Cl2FN2O5 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H13Cl2FN2O5/c24-16-3-1-2-4-19(16)28-21(30)14-7-5-12(9-15(14)22(28)31)23(32)33-11-20(29)27-13-6-8-18(26)17(25)10-13/h1-10H,11H2,(H,27,29) |
InChI Key |
TYSOSBYDWNJAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)
![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)

![[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl-](/img/structure/B12126903.png)
![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126911.png)
![(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126913.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)
![2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-](/img/structure/B12126915.png)
![2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12126920.png)
![Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]-](/img/structure/B12126923.png)



![5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12126940.png)
